Etilefrine

Overview

Description

Etilefrine is a sympathomimetic amine of the 3-hydroxy-phenylethanolamine series . It is primarily an adrenergic agonist of α1 and β1 receptors and is used as an anti-hypotensive . It has been used as a vasoconstrictor agent .

Synthesis Analysis

A preparation method of etilefrine hydrochloride includes adding alpha-bromo-m-hydroxyacetophenone to a solvent, stirring, and dissolving .

Molecular Structure Analysis

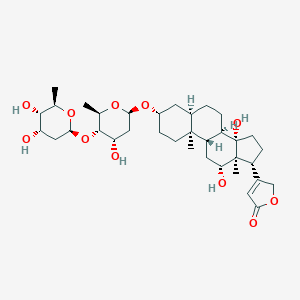

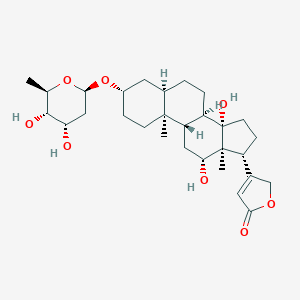

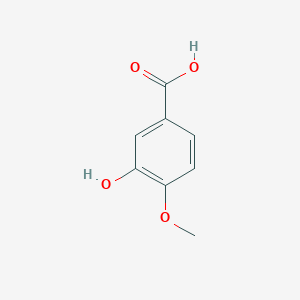

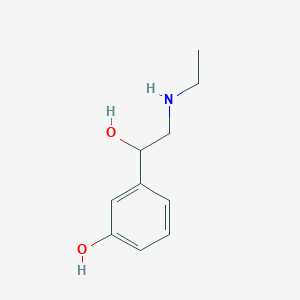

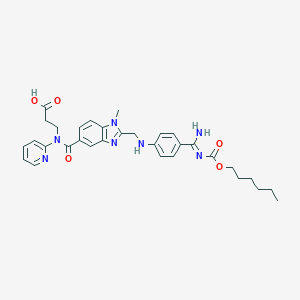

Etilefrine has a molecular formula of C10H15NO2 . Its molecular weight is 181.2316 . The 3D structure of Etilefrine can be viewed using specific software .

Physical And Chemical Properties Analysis

Etilefrine is a small molecule . It has a molecular weight of 181.2316 and a chemical formula of C10H15NO2 .

Scientific Research Applications

- Etilefrine is commonly employed to treat orthostatic hypotension, a condition characterized by a sudden drop in blood pressure upon standing. By stimulating α1 receptors, it enhances vasoconstriction and helps maintain blood pressure when transitioning from a sitting or lying position to standing .

- In a randomized pilot study, Etilefrine demonstrated potential benefits in chronic hepatitis C patients with cirrhotic refractory ascites. It could enhance the response to standard medical therapy in managing ascites .

- Researchers have synthesized a molecularly imprinted polymer (MIP) for the selective extraction of pharmaceuticals, including Etilefrine. MIPs are designed to recognize specific molecules, making them useful for sample preparation and drug analysis .

Orthostatic Hypotension

Cirrhotic Refractory Ascites

Selective Extraction Using Molecularly Imprinted Polymers (MIPs)

Safety And Hazards

Etilefrine hydrochloride can be toxic if swallowed and can cause serious eye irritation . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Relevant Papers

There are several papers that discuss Etilefrine. One paper discusses the successful management of Chylothorax with Etilefrine in two pediatric patients . Another paper discusses the increased heart rate and mean arterial blood pressure associated with Etilefrine .

properties

IUPAC Name |

3-[2-(ethylamino)-1-hydroxyethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVIAVUSQAWMKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42145-91-5 (pivalate hydrochloride), 943-17-9 (hydrochloride) | |

| Record name | Etilefrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1023029 | |

| Record name | Etilefrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085437 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Etilefrine | |

CAS RN |

709-55-7, 10128-36-6 | |

| Record name | (±)-Etilefrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etilefrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etilefrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etilefrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etilefrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-α-[(ethylamino)methyl]-m-hydroxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETILEFRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB6F8MY53V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

208-209 | |

| Record name | Etilefrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does etilefrine exert its effects on the cardiovascular system?

A1: Etilefrine acts as an agonist at both alpha- and beta2-adrenergic receptors []. By stimulating alpha-1-adrenergic receptors, etilefrine primarily induces vasoconstriction in the arteriolar and venous vasculature, leading to a decrease in venous pooling and an increase in blood pressure [].

Q2: Does etilefrine have any direct effects on the heart?

A2: While its primary effects are on blood vessels, etilefrine can also stimulate beta-1 adrenergic receptors in the heart []. This stimulation results in positive chronotropic and inotropic effects, meaning it increases heart rate and contractility, respectively.

Q3: What is the bioavailability of oral etilefrine?

A3: The bioavailability of oral etilefrine is relatively low due to significant first-pass metabolism [, ]. Studies comparing etilefrine to its stearic acid ester prodrug found the relative bioavailability of the prodrug to be approximately 51% compared to etilefrine, suggesting that the prodrug strategy may partially overcome the first-pass effect [].

Q4: How is etilefrine metabolized and excreted?

A4: Etilefrine is primarily metabolized in the liver via conjugation with sulfate, forming the major metabolite etilefrine sulfate [, ]. Additional minor metabolites, identified as isomeric tetrahydroisoquinolines, are also formed through condensation with formaldehyde []. These metabolites are excreted in the urine, both in free and conjugated forms [].

Q5: What are the primary clinical applications of etilefrine?

A5: Etilefrine is primarily used in the management of orthostatic hypotension, a condition characterized by a drop in blood pressure upon standing [, , ]. It has also been investigated for its potential in treating other conditions, such as vasovagal syncope [, ], priapism [, , , ], and chylothorax [, , , , ].

Q6: Is etilefrine effective in preventing hypotension during spinal anesthesia?

A6: Research suggests that oral etilefrine, administered preoperatively, can reduce the fall in blood pressure during spinal anesthesia []. Intravenous etilefrine has also been compared to phenylephrine for treating hypotension during spinal anesthesia for cesarean section, with results indicating etilefrine may be associated with a lower total dose requirement and shorter duration of hypotension [].

Q7: Can etilefrine be used to treat priapism?

A7: Etilefrine has been investigated as a potential treatment for priapism, particularly in the context of sickle cell disease [, , ]. Studies suggest that both intracavernous injection and oral administration of etilefrine may be effective in resolving priapism and reducing the frequency of stuttering priapism [, , ].

Q8: What is the role of etilefrine in managing chylothorax?

A8: Etilefrine has emerged as a potential therapeutic option for managing chylothorax, a condition characterized by the accumulation of lymphatic fluid in the pleural space [, , , , ]. While the exact mechanism is unclear, etilefrine is thought to promote smooth muscle contraction of the thoracic duct, potentially reducing chyle flow and facilitating resolution of the chylothorax [, , , , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

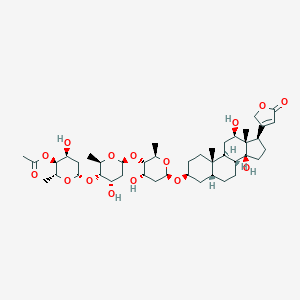

![2,10,18,26-Tetraoxapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1(32),4,6,8,12,14,16,20,22,24,28,30-dodecaene-3,11,19,27-tetrone](/img/structure/B194521.png)